Cas no 7469-63-8 (Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate)
![Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate structure](https://it.kuujia.com/scimg/cas/7469-63-8x500.png)
7469-63-8 structure
Nome del prodotto:Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate
Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate Proprietà chimiche e fisiche
Nomi e identificatori
-
- potassium,[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] hydrogen sulfate
- [8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate
- Potassium
- NSC-401388
- potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] hydrogen sulfate
- NSC401388
- 7469-63-8
- DTXSID40713006
- Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate
-
- Inchi: InChI=1S/C22H22O11S.K/c1-27-14-5-10(6-15(28-2)20(14)29-3)17-12-7-16-21(32-9-31-16)19(33-34(24,25)26)13(12)4-11-8-30-22(23)18(11)17;/h5-7,11,17-18H,4,8-9H2,1-3H3,(H,24,25,26);/q;+1
- Chiave InChI: YUZPHPQTQNWDJR-UHFFFAOYSA-N
- Sorrisi: COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)OS(=O)(=O)O)COC3=O.[K+]
Proprietà calcolate
- Massa esatta: 494.08826
- Massa monoisotopica: 533.05198917g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 845
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 144Ų
Proprietà sperimentali
- Densità: 1.491
- Indice di rifrazione: 1.605
- PSA: 136.05
- LogP: 3.18070
Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
4. Book reviews
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
7469-63-8 (Potassium;[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5h-[2]benzofuro[5,6-f][1,3]benzodioxol-4-yl] Hydrogen Sulfate) Prodotti correlati
- 2137568-37-5(ethyl 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanoate)
- 1864000-56-5(Butane, 1-chloro-4-[(1,1-dimethylethyl)thio]-2,2-dimethyl-)
- 2228121-13-7(2-amino-3-(3,4-dimethylphenyl)-3-methylbutanoic acid)
- 2034572-32-0(2-chloro-4-fluoro-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylbenzamide)
- 2228791-27-1(tert-butyl N-4-(3-aminopropanoyl)-3-methoxyphenylcarbamate)
- 1955-45-9(Pivalolactone (in chloroform ~1.6% w/v))
- 1881605-88-4(3-Thiophenemethanamine, 4-bromo-N-(1,1-dimethylpropyl)-)
- 2171774-83-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-2-carboxylic acid)
- 1379356-04-3(3-Bromo-5-bromomethyl-2-methylpyridine)
- 2228519-53-5(3,3-difluoro-2-2-(pyrrolidin-1-yl)phenylpropan-1-amine)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
